2-(Trifluoromethoxy)anisole
Overview
Description
2-(Trifluoromethoxy)anisole is an organic compound with the chemical formula C8H7F3O2. It is a colorless to slightly yellow liquid with a melting point of approximately -4°C and a boiling point of around 168-170°C . This compound is part of the trifluoromethyl ethers family, which are known for their unique properties and increasing utility in various scientific fields .
Mechanism of Action
Target of Action
It is known to be used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .
Mode of Action
In the context of sm cross-coupling reactions, the compound may participate in the transmetalation process . This process involves the transfer of an organic group from a boron compound to a metal .
Biochemical Pathways
It is known to be involved in sm cross-coupling reactions , which are key in the synthesis of various organic compounds .
Pharmacokinetics
It is known that the trifluoromethoxy group can confer increased stability and lipophilicity to compounds , which could potentially impact the bioavailability of 2-(Trifluoromethoxy)anisole.
Result of Action
It is known to be involved in sm cross-coupling reactions , which are crucial for the formation of carbon–carbon bonds in the synthesis of various organic compounds .
Action Environment
It is known that the compound is a flammable liquid , suggesting that its stability and reactivity could be influenced by environmental conditions such as temperature and the presence of ignition sources .
Biochemical Analysis
Biochemical Properties
2-(Trifluoromethoxy)anisole plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, which can influence its interaction with biological membranes and proteins. Studies have shown that this compound can interact with cytochrome P450 enzymes, affecting their catalytic activity. This interaction is primarily due to the compound’s ability to modulate the enzyme’s active site, leading to either inhibition or activation of enzymatic reactions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, it can alter gene expression profiles by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The trifluoromethoxy group can form hydrogen bonds and van der Waals interactions with amino acid residues in proteins, influencing their conformation and activity. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. Conversely, it can also activate enzymes by inducing conformational changes that enhance their catalytic efficiency .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under ambient conditions, but its activity can diminish over prolonged periods due to gradual degradation. Long-term studies have indicated that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression. These temporal effects are crucial for understanding the compound’s potential in therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function. At higher doses, it may induce toxic or adverse effects, including cellular stress and apoptosis. Studies in animal models have shown that there is a threshold dose beyond which the compound’s effects become detrimental, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that can further interact with cellular components. These metabolic interactions can influence the overall metabolic profile of cells, affecting processes such as energy production and biosynthesis .
Preparation Methods
The synthesis of 2-(Trifluoromethoxy)anisole typically involves the reaction of anisole with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) under reflux conditions . Another method involves the photochemical decomposition of 2-(trifluoromethoxy)biphenylyl-2’-diazonium salts at very low temperatures . Industrial production methods often require stringent conditions to ensure the purity and yield of the compound.
Chemical Reactions Analysis
2-(Trifluoromethoxy)anisole undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The trifluoromethoxy group can influence the oxidation state of the compound, making it a valuable intermediate in organic synthesis.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy-neighboring position.
Common reagents used in these reactions include bromine (Br2), nitric acid (HNO3), and sulfuric acid (H2SO4). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Trifluoromethoxy)anisole has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-(Trifluoromethoxy)anisole can be compared with other similar compounds such as:
4-(Trifluoromethoxy)anisole: Another trifluoromethyl ether with similar properties but different substitution patterns.
Methoxybenzene (Anisole): Lacks the trifluoromethoxy group, making it less reactive in certain chemical reactions.
Trifluoromethylbenzene: Contains a trifluoromethyl group but lacks the methoxy group, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of the trifluoromethoxy and methoxy groups, which confer distinct electronic and steric properties .
Properties
IUPAC Name |
1-methoxy-2-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O2/c1-12-6-4-2-3-5-7(6)13-8(9,10)11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXDRFWDZPJPPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380406 | |
Record name | 2-(Trifluoromethoxy)anisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261952-22-1 | |
Record name | 1-Methoxy-2-(trifluoromethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=261952-22-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Trifluoromethoxy)anisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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